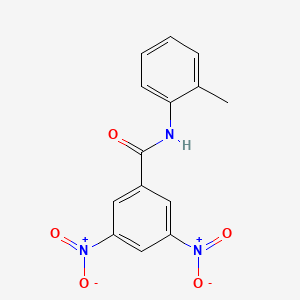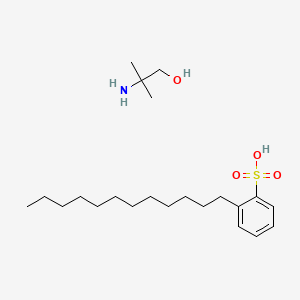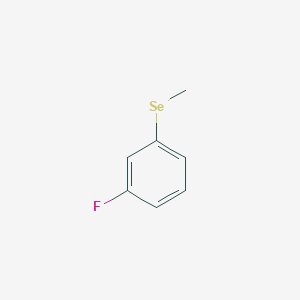![molecular formula C20H16N2O B14677161 7,9-Diphenyl-7,8-diazabicyclo[4.3.1]deca-2,4,8-trien-10-one CAS No. 32499-79-9](/img/structure/B14677161.png)
7,9-Diphenyl-7,8-diazabicyclo[4.3.1]deca-2,4,8-trien-10-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,9-Diphenyl-7,8-diazabicyclo[4.3.1]deca-2,4,8-trien-10-one is a complex organic compound characterized by its unique bicyclic structure. This compound contains 39 atoms, including 16 hydrogen atoms, 20 carbon atoms, 2 nitrogen atoms, and 1 oxygen atom . Its structure is notable for the presence of two phenyl groups and a diazabicyclo framework, making it an interesting subject for chemical research.
Métodos De Preparación
The synthesis of 7,9-Diphenyl-7,8-diazabicyclo[4.3.1]deca-2,4,8-trien-10-one can be achieved through a series of steps involving nucleophilic amine addition, Boc-protection, photochemical demetallation, and intramolecular Heck reactions . The process begins with the addition of a nucleophilic amine to a precursor molecule, followed by Boc-protection to stabilize the intermediate. Photochemical demetallation is then performed to remove any metal complexes, and the final step involves an intramolecular Heck reaction to form the bicyclic structure.
Análisis De Reacciones Químicas
7,9-Diphenyl-7,8-diazabicyclo[4.3.1]deca-2,4,8-trien-10-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the phenyl groups or the diazabicyclo framework .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies. In biology, it has potential applications in the development of new pharmaceuticals due to its unique structure and reactivity. In medicine, it is being investigated for its potential as an anticancer agent, given its ability to inhibit certain molecular targets. Industrially, it can be used in the synthesis of complex organic molecules and materials .
Mecanismo De Acción
The mechanism of action of 7,9-Diphenyl-7,8-diazabicyclo[4.3.1]deca-2,4,8-trien-10-one involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may act as an inhibitor of β-tubulin, a protein involved in cell division, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
7,9-Diphenyl-7,8-diazabicyclo[4.3.1]deca-2,4,8-trien-10-one can be compared to other similar compounds, such as 10-methyl-3,10-diazabicyclo[4.3.1]decan-4-one and bicyclo[4.3.1]deca-2,4-diene . These compounds share similar bicyclic structures but differ in their substituents and functional groups. The presence of phenyl groups in this compound makes it unique and contributes to its distinct chemical properties and reactivity.
Propiedades
Número CAS |
32499-79-9 |
|---|---|
Fórmula molecular |
C20H16N2O |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
7,9-diphenyl-7,8-diazabicyclo[4.3.1]deca-2,4,8-trien-10-one |
InChI |
InChI=1S/C20H16N2O/c23-20-17-13-7-8-14-18(20)22(16-11-5-2-6-12-16)21-19(17)15-9-3-1-4-10-15/h1-14,17-18H |
Clave InChI |
VCJPEKJUVAEJAD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN(C3C=CC=CC2C3=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



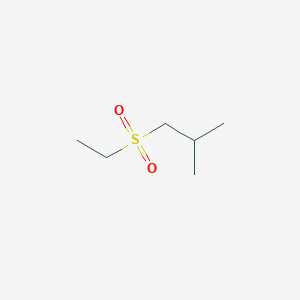
![N-[(2-Methylidenecyclopropyl)acetyl]glycine](/img/structure/B14677089.png)

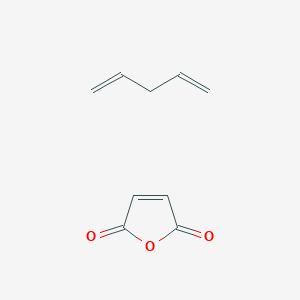

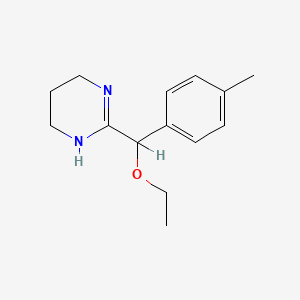
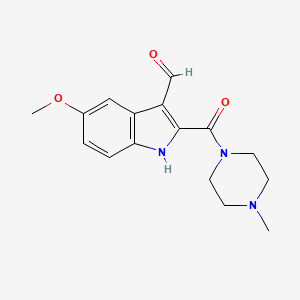
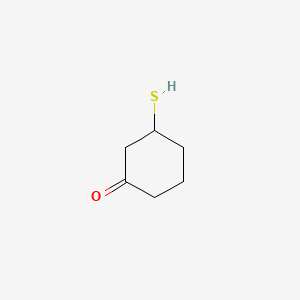

![[(Dodecyloxy)methyl]benzene](/img/structure/B14677141.png)
